Ethyl 4-ethoxybenzoate

Description

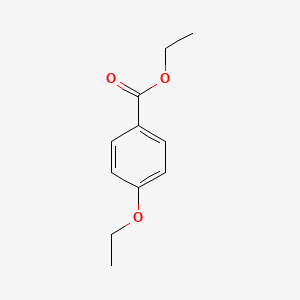

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQMGWTPNOILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073443 | |

| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23676-09-7 | |

| Record name | Ethyl 4-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23676-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023676097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23676-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-ethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-ethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD66HNX95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-ethoxybenzoate chemical properties and structure

An In-depth Technical Guide on Ethyl 4-ethoxybenzoate: Chemical Properties and Structure

This compound is an organic compound classified as a benzoate (B1203000) ester.[1] It serves as a significant raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis.

Chemical Properties

This compound is a colorless to light yellow, viscous liquid or oil at room temperature.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][4] The compound is combustible and should be stored in a dry, well-ventilated place at room temperature.[2][5] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but is not miscible or is difficult to mix with water.[2][4][6]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄O₃ | [2][7] |

| Molecular Weight | 194.23 g/mol | [2][7] |

| CAS Number | 23676-09-7 | [2][7] |

| Appearance | Colourless viscous liquid/oil | [2] |

| Melting Point | 9 °C | [2][4][7] |

| Boiling Point | 145-150 °C (at 13 mmHg) | [2][4] |

| Density | 1.071 g/cm³ | [2][7] |

| Flash Point | 137 °C | [2][7] |

| Refractive Index | 1.517 - 1.519 | [2][4] |

| Water Solubility | Not miscible or difficult to mix | [2][4] |

| LogP | 3.600 | [2] |

Chemical Structure

This compound, also known as 4-Ethoxybenzoic acid ethyl ester, is an aromatic compound.[7][8] Its structure consists of a central benzene (B151609) ring that is di-substituted at positions 1 and 4 (para). The two functional groups attached to the ring are an ethyl ester group (-COOCH₂CH₃) and an ethoxy group (-OCH₂CH₃).[1][6] This classifies the molecule as a benzoate ester and a phenol (B47542) ether.[1]

The presence of these functional groups makes it a versatile intermediate for further chemical transformations. The ester group can undergo hydrolysis, transesterification, or reduction, while the aromatic ring can be subject to electrophilic substitution reactions.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-hydroxybenzoic acid with diethyl sulfate (B86663) in the presence of a base.[2][9]

Materials:

-

p-Hydroxybenzoic acid

-

Diethyl sulfate

-

Xylene

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Reaction Setup: In a glass flask, combine 15 g (0.108 mol) of p-hydroxybenzoic acid and 54.4 g (0.353 mol) of diethyl sulfate with 75 mL of xylene.[2][9]

-

Heating: Heat the reaction mixture to 90°C with stirring.[2][9]

-

pH Adjustment: Monitor the pH of the mixture using a calibrated pH electrode. Prepare a 35% aqueous NaOH solution by dissolving 13.6 g (0.326 mol) of NaOH flakes in 25 mL of water.[2][9]

-

Base Addition: Slowly add the 35% NaOH solution dropwise to the reaction mixture over 90 minutes, maintaining the pH in the range of 8-10.[2][9]

-

Stirring: After the complete addition of the NaOH solution, continue stirring the mixture for an additional 15 minutes.[2][9]

-

Work-up: Cool the reaction mixture to room temperature and add 75 mL of water.[2][9]

-

Phase Separation: Separate the upper organic phase, which contains the product, from the lower aqueous phase.[2][9]

-

Washing: Wash the organic phase sequentially with 75 mL of a 2% aqueous NaOH solution and then with 75 mL of water.[2][9]

-

Solvent Removal: Remove the solvent (xylene) from the organic phase by evaporation to yield the final product, ethyl p-ethoxybenzoate.[2][9]

This protocol has been reported to produce a yield of 97.6% with a purity of 98.6% as determined by HPLC.[2][9]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed.[2][10] It is recommended to wash hands thoroughly after handling and to not eat, drink, or smoke when using this product.[10][11] In case of ingestion, it is advised to rinse the mouth and seek medical attention.[5][10] Standard personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[4][12] For detailed safety information, refer to the product's Safety Data Sheet (SDS).[5][11][12]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0059898) [hmdb.ca]

- 2. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS 23676-09-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 8. mzCloud – 4 Ethoxy ethylbenzoate [mzcloud.org]

- 9. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 23676-09-7 | TCI AMERICA [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.be [fishersci.be]

Ethyl 4-ethoxybenzoate CAS number 23676-09-7

An In-depth Technical Guide to Ethyl 4-ethoxybenzoate (CAS: 23676-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant organic compound with diverse applications. This document details its chemical and physical properties, spectral data, synthesis protocols, and key uses in various scientific and industrial fields.

Chemical and Physical Properties

This compound is a benzoate (B1203000) ester that presents as a colorless to pale yellow, viscous liquid or oil at room temperature.[1][2] It is characterized by a pleasant, fruity odor.[2] The compound is stable under normal conditions and is incompatible with strong oxidizing agents.[1] It has limited solubility in water but is soluble in organic solvents like ethanol (B145695), ether, chloroform, and methanol.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 23676-09-7 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][4] |

| Melting Point | 9 °C | [1][3] |

| Boiling Point | 145-150 °C (at 13 mmHg) | [1][3] |

| Density | 1.07 - 1.071 g/cm³ | [1][3] |

| Refractive Index | 1.5165 - 1.5205 (at 20°C) | [1][5] |

| Flash Point | 137 °C | [1][3] |

| Water Solubility | Not miscible or difficult to mix | [1][6] |

| LogP | 3.600 | [1] |

| Appearance | Colorless viscous liquid/oil | [1][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)OCC |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Peaks / Data | Source(s) |

|---|---|---|

| ¹H NMR | Predicted spectra are available. | [4][7] |

| ¹³C NMR | Spectral data for the related compound Ethyl 4-methoxybenzoate (B1229959) is available for comparison. | [8] |

| Mass Spectrometry (MS) | GC-MS data available through NIST and other databases. | [4][9][10] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra are available. | [4][9][11] |

| Raman Spectroscopy | Data is available in spectral databases. |[4] |

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The most common methods are the Fischer-Speier esterification of 4-ethoxybenzoic acid and the Williamson ether synthesis from a hydroxybenzoate precursor.

Synthesis via Fischer-Speier Esterification

Fischer esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[12][13][14]

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[15][16][17]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxybenzoic acid (1.0 eq) and an excess of absolute ethanol (10-20 eq), which also acts as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

-

Reflux: Heat the mixture to a gentle reflux (approximately 78 °C, the boiling point of ethanol).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours). To drive the reaction to completion, water can be removed using a Dean-Stark apparatus if a non-polar solvent like toluene (B28343) is used.[13]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.

-

Synthesis via Williamson Ether Synthesis

An alternative route involves a two-step process starting from a p-hydroxybenzoate ester. The first step is the formation of an alkoxide, followed by an Sₙ2 reaction with an ethyl halide.[18][19]

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on a patented method for a similar synthesis and general Williamson ether synthesis procedures.[1][18]

-

Reaction Setup: In a flask containing a suitable solvent like xylene, add p-hydroxybenzoic acid (1.0 eq).[1] Note: To synthesize this compound directly, one would ideally start with Ethyl p-hydroxybenzoate.

-

Base and Alkylating Agent Addition: Add diethyl sulfate (B86663) (an ethylating agent) to the mixture.[1] A 35% aqueous solution of sodium hydroxide (B78521) (NaOH) is then added dropwise while maintaining the pH between 8 and 10 and the temperature at 90°C.[1]

-

Reaction: Continue stirring the reaction mixture for a period after the base addition is complete (e.g., 15 minutes).[1] The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion attacks the ethylating agent.[18]

-

Workup:

-

Purification: Remove the solvent by evaporation under reduced pressure to obtain the final product, this compound.[1] Purity can be assessed by HPLC.[1]

Applications

This compound is a versatile compound used as a raw material and intermediate in several fields.[1][2][5]

Caption: Key application areas of this compound.

-

Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.[1][2][5][12]

-

Pharmaceuticals and Agrochemicals: The compound is a building block in the production of various pharmaceuticals and agrochemicals.[1][5][12]

-

Fragrance and Flavors: Due to its pleasant, fruity odor, it is used in fragrance formulations and as an indirect food additive, particularly in adhesives and coatings.[2][12][20]

-

Antimicrobial Agent: It has been reported to possess antimicrobial properties, inhibiting bacterial growth by interfering with DNA synthesis.

-

Liquid Crystals: Benzoic acid derivatives are foundational in the synthesis of liquid crystals.[21][22][23][24] this compound can serve as a precursor for these materials, which are critical in display technologies.

Safety and Handling

This compound is classified as harmful if swallowed.[1][4]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Source(s) |

|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |[1][4] |

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][25]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P501: Dispose of contents/container in accordance with local regulations.[1][25]

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles with side-shields, impervious clothing, and appropriate gloves.[26][27] If exposure limits are exceeded, a full-face respirator may be necessary.[26][27] Work should be conducted in a well-ventilated area.[25]

References

- 1. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]

- 2. CAS 23676-09-7: this compound | CymitQuimica [cymitquimica.com]

- 3. pinpools.com [pinpools.com]

- 4. This compound | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A15010.14 [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

- 10. mzCloud – 4 Ethoxy ethylbenzoate [mzcloud.org]

- 11. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

- 12. Buy this compound | 23676-09-7 [smolecule.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. This compound, 23676-09-7 [thegoodscentscompany.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. echemi.com [echemi.com]

- 27. fishersci.be [fishersci.be]

Ethyl 4-ethoxybenzoate: A Versatile Building Block in Research

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-ethoxybenzoate is a benzoate (B1203000) ester that serves as a valuable intermediate in various fields of chemical research, including medicinal chemistry, materials science, and organic synthesis. Its utility stems from its straightforward synthesis and the reactivity of its functional groups, which allow for its incorporation into more complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, research applications, and biological activity of this compound, presenting key data in a structured format for ease of comparison and providing detailed experimental protocols.

Synthesis of this compound

This compound is primarily synthesized via the esterification of 4-ethoxybenzoic acid or the alkylation of 4-hydroxybenzoic acid. A common and efficient laboratory-scale synthesis involves the reaction of 4-hydroxybenzoic acid with diethyl sulfate (B86663) in the presence of a base.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid

A detailed protocol for the synthesis of this compound is described below, adapted from a patented method.[1][2]

Materials:

-

4-Hydroxybenzoic acid

-

Diethyl sulfate

-

Xylene

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

To a glass flask containing 75 mL of xylene, add 15 g (0.108 mol) of 4-hydroxybenzoic acid and 54.4 g (0.353 mol) of diethyl sulfate.

-

Heat the reaction mixture to 90°C.

-

Slowly add a 35% aqueous NaOH solution dropwise over 90 minutes, maintaining the pH of the reaction mixture between 8 and 10. The NaOH solution is prepared by dissolving 13.6 g (0.326 mol) of NaOH flakes in 25 mL of water.

-

After the addition of the NaOH solution is complete, continue stirring the mixture for an additional 15 minutes.

-

Cool the reaction mixture to room temperature and add 75 mL of water.

-

Separate the upper organic phase, which contains the product, from the lower aqueous phase.

-

Wash the organic phase sequentially with 75 mL of a 2% NaOH aqueous solution and 75 mL of water.

-

Remove the solvent by evaporation to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97.6% | [1][2] |

| Purity (HPLC) | 98.6% | [1] |

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of organic compounds. Its ester and ether functionalities provide sites for further chemical transformations.

Intermediate in Pharmaceutical Synthesis

While direct application in marketed pharmaceuticals is not widely documented, structurally similar compounds are key intermediates. For instance, ethyl 2-ethoxy-4-methylbenzoate is an important intermediate in the synthesis of repaglinide, an oral hypoglycemic agent.[3] This highlights the potential of ethoxy-substituted benzoates in drug development.

Precursor for Liquid Crystals

The rigid core and flexible ethoxy group of this compound and its derivatives make them suitable precursors for the synthesis of liquid crystals. The molecular structure can be modified to introduce mesogenic properties.

Synthesis of a Potential Organogelator

This compound can be a starting material for the synthesis of more complex molecules with specific functionalities. For example, it can be a precursor in the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, a compound with potential applications as an organogelator for oil spill remediation.

Biological Activity

Recent research has highlighted the antimicrobial and anti-biofilm properties of this compound and its parent compound, 4-ethoxybenzoic acid.

Antimicrobial Activity

This compound has been identified as a significant component of plant extracts exhibiting antibacterial activity against foodborne pathogens.[4] Its mechanism of action is believed to involve the inhibition of bacterial growth by interfering with DNA synthesis.[4]

Quantitative Data: Antibacterial Activity

| Bacterial Strain | Activity Metric | Value | Reference |

| Pseudomonas aeruginosa | IC50 | 125 µg |

Anti-biofilm Activity

The parent compound, 4-ethoxybenzoic acid, has demonstrated significant anti-biofilm activity against Staphylococcus aureus. It has been shown to inhibit biofilm formation and potentiate the activity of antibiotics like vancomycin (B549263).[5] The proposed mechanism for this activity is the alteration of cell membrane hydrophobicity.[5] Given the structural similarity, this compound is also being investigated for similar properties.

Visualizing Synthesis and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: Proposed Antimicrobial Mechanism.

References

- 1. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]

- 2. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]

- 4. This compound | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 5. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-ethoxybenzoate: A Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-ethoxybenzoate is an organic compound with documented antimicrobial properties. While initial claims suggested a mechanism involving the inhibition of DNA synthesis, current research points towards a primary mode of action centered on the disruption of bacterial biofilms and alteration of cell membrane properties. This technical guide synthesizes the available evidence, focusing on the anti-biofilm activity of this compound and its close structural analog, 4-ethoxybenzoic acid. It provides an in-depth look at the experimental basis for this mechanism, including detailed protocols for key assays and visualizations of the proposed pathways and experimental workflows.

Core Mechanism of Action: Anti-Biofilm and Membrane Disruption

Research on 4-ethoxybenzoic acid demonstrated a significant reduction in biofilm formation by the pathogenic bacterium Staphylococcus aureus. The proposed mechanism involves the alteration of the bacterial cell membrane's surface hydrophobicity. This change in the physical properties of the cell membrane is believed to interfere with the initial attachment of bacteria to surfaces, a critical step in biofilm formation.

Supporting Evidence for Membrane-Centric Mechanism

A study investigating 13 phenolic compounds related to this compound identified 4-ethoxybenzoic acid as a potent anti-biofilm agent. This study provides the most direct evidence for the proposed mechanism.

Key Findings:

-

Inhibition of Biofilm Formation: 4-ethoxybenzoic acid was found to inhibit up to 87% of S. aureus biofilm formation.

-

Alteration of Cell Surface Hydrophobicity: Treatment with 4-ethoxybenzoic acid resulted in a decrease in the percentage of hydrophobic cells in a culture from 78% to 49%.

-

Synergistic Effects: In combination with the antibiotic vancomycin (B549263), 4-ethoxybenzoic acid led to an 85% decrease in the viability of biofilm-dwelling bacterial cells compared to vancomycin treatment alone.

While the direct inhibition of DNA synthesis by this compound has been suggested, there is a notable lack of publicly available experimental data to substantiate this claim. The evidence for the anti-biofilm and membrane-disrupting effects of the structurally similar 4-ethoxybenzoic acid is more robust and provides a plausible mechanism for the antimicrobial activity of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the anti-biofilm and membrane-altering effects of this compound. The following table summarizes the key quantitative findings for the closely related and studied compound, 4-ethoxybenzoic acid (4EB), against Staphylococcus aureus.

| Parameter | Value | Compound | Organism | Source |

| Biofilm Formation Inhibition | Up to 87% | 4-Ethoxybenzoic Acid | Staphylococcus aureus | Campbell et al. |

| Reduction in Cell Viability (in combination with vancomycin) | Up to 85% | 4-Ethoxybenzoic Acid | Staphylococcus aureus | Campbell et al. |

| Change in Hydrophobic Cells | Decrease from 78% to 49% | 4-Ethoxybenzoic Acid | Staphylococcus aureus | Campbell et al. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the anti-biofilm and membrane-altering mechanism of action of compounds like this compound.

Quantification of Biofilm Formation (Crystal Violet Assay)

This assay is a standard method for quantifying the amount of biofilm produced by bacteria in a microtiter plate format.

Materials:

-

96-well flat-bottomed sterile polystyrene microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

-

Inoculation: Add 200 µL of the diluted bacterial culture to each well of the microtiter plate. Include wells with sterile medium only as a negative control.

-

Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for a period sufficient for biofilm formation (typically 24-48 hours) without agitation.

-

Washing: Carefully discard the medium from the wells and gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.

-

Fixation: Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.

Assessment of Cell Surface Hydrophobicity (Bacterial Adhesion to Hydrocarbons - BATH Assay)

The BATH assay measures the hydrophobicity of the bacterial cell surface by assessing the partitioning of bacterial cells between an aqueous phase and a hydrocarbon phase.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

A non-polar hydrocarbon (e.g., n-hexadecane, xylene)

-

Spectrophotometer

Procedure:

-

Cell Preparation: Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspension: Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD600 of ~1.0). This is the initial absorbance (A0).

-

Mixing: In a glass test tube, mix a known volume of the bacterial suspension (e.g., 3 mL) with a smaller volume of the hydrocarbon (e.g., 0.5 mL).

-

Vortexing: Vortex the mixture vigorously for 2 minutes to create an emulsion.

-

Phase Separation: Allow the mixture to stand at room temperature for 15-30 minutes for the aqueous and hydrocarbon phases to separate.

-

Measurement: Carefully remove a sample from the lower aqueous phase and measure its optical density (A1) at the same wavelength used for A0.

-

Calculation: The percentage of bacterial adhesion to the hydrocarbon (hydrophobicity) is calculated using the following formula: % Adhesion = (1 - (A1 / A0)) * 100

Visualizations

Proposed Mechanism of Action

An In-depth Technical Guide to the Spectral Data of Ethyl 4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-ethoxybenzoate (CAS No. 23676-09-7). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] It is the ethyl ester of 4-ethoxybenzoic acid.

Structure:

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical ¹H NMR experiment for a small organic molecule like this compound would be performed as follows: A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and placed in an NMR tube. The spectrum is then acquired on a spectrometer, for example, a 400 MHz instrument. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~6.88 | Doublet | 2H | Aromatic (ortho to -OCH₂CH₃) |

| ~4.33 | Quartet | 2H | -COOCH₂CH₃ |

| ~4.08 | Quartet | 2H | -OCH₂CH₃ |

| ~1.38 | Triplet | 3H | -COOCH₂CH₃ |

| ~1.43 | Triplet | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

For a ¹³C NMR spectrum, the sample is prepared similarly to the ¹H NMR experiment, dissolved in a deuterated solvent like CDCl₃. The spectrum is typically acquired on a spectrometer operating at a frequency appropriate for carbon, for instance, 100 MHz if the proton frequency is 400 MHz. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Ester) |

| ~163.0 | Aromatic C-O |

| ~131.5 | Aromatic CH (ortho to -COOEt) |

| ~122.5 | Aromatic C-COOEt |

| ~114.0 | Aromatic CH (ortho to -OCH₂CH₃) |

| ~63.5 | -OCH₂CH₃ |

| ~60.5 | -COOCH₂CH₃ |

| ~14.7 | -OCH₂CH₃ |

| ~14.4 | -COOCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol:

The provided IR spectrum was obtained from a solution of this compound.[2] The sample was prepared as a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1335 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1335-460 cm⁻¹ region.[2] The spectra were recorded using a Dow KBr foreprism-grating instrument.[2] Alternatively, for a neat sample, a drop of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film for analysis.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester, conjugated) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1170 | Strong | C-O stretch (ester and ether) |

| ~1045 | Medium | C-O stretch (ether) |

| ~845 | Medium | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

Experimental Protocol:

The mass spectrum was obtained using an electron ionization (EI) source.[3] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | ~25 | [M]⁺ (Molecular Ion) |

| 165 | ~15 | [M - C₂H₅]⁺ |

| 149 | ~30 | [M - OC₂H₅]⁺ |

| 121 | 100 | [M - COOC₂H₅]⁺ |

Fragmentation Pathway:

The major fragmentation pathways for this compound under electron ionization are depicted below. The base peak at m/z 121 corresponds to the stable 4-ethoxyphenacylium cation.

Figure 2: Proposed mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-ethoxybenzoate

This guide provides a comprehensive overview of the key physical properties of Ethyl 4-ethoxybenzoate, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and outlining relevant experimental methodologies.

Physical Properties of this compound

This compound is a benzoate (B1203000) ester that presents as a colorless to light yellow liquid at room temperature.[1] It is characterized by its stability under normal conditions and is incompatible with strong oxidizing agents.[2][3]

The melting and boiling points of this compound are summarized in the table below. These values are critical for understanding the compound's physical state at various temperatures, which is essential for handling, storage, and application in research and development.

| Physical Property | Value | Conditions |

| Melting Point | 9 °C | Atmospheric Pressure |

| Boiling Point | 275 °C | Atmospheric Pressure (760 mmHg)[1][4][5][6] |

| 145-150 °C | Reduced Pressure (13 mmHg)[2][3] |

Experimental Protocols for Physical Property Determination

While specific experimental reports for determining the physical properties of this compound are not detailed in the provided search results, standard methodologies for determining melting and boiling points of organic compounds are well-established. The following protocols describe the general procedures that would be employed.

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of solid this compound (after being cooled below its melting point to solidify) is finely crushed into a powder.

-

Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of the material into the bottom of the tube. The typical sample height is 2-4 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For high-boiling-point compounds like this compound, the boiling point is often determined at reduced pressure to prevent decomposition at high temperatures.

Methodology (at Atmospheric Pressure):

-

Apparatus Setup: A small volume of liquid this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is gently heated.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point.[7]

Methodology (at Reduced Pressure):

-

Apparatus: A vacuum distillation setup is used. This includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure.

-

Procedure: The procedure is similar to the atmospheric pressure determination, but the system is first evacuated to the desired pressure.

-

Data Recording: The stable temperature at which the liquid boils at the recorded reduced pressure is the boiling point under those conditions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. This compound | 23676-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 23676-09-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound, 23676-09-7 [thegoodscentscompany.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

Solubility of Ethyl 4-ethoxybenzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-ethoxybenzoate, a key intermediate in organic synthesis. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide furnishes available data, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for such investigations.

Introduction to this compound

This compound is an organic compound classified as a benzoate (B1203000) ester. It is a colorless to pale yellow liquid at room temperature and is recognized for its applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] A fundamental understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Solubility Data

General qualitative solubility information indicates that this compound is soluble in common organic solvents such as ethanol (B145695) and ether, and is not miscible or has difficult miscibility with water.[2][3] An estimated water solubility of 39.44 mg/L at 25 °C has been reported.[4]

Due to the limited availability of specific quantitative data in the public domain, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility values in solvents relevant to their specific applications.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 39.44 mg/L | Estimated[4] |

| Ethanol | Not Specified | Soluble | Qualitative[1] |

| Ether | Not Specified | Soluble | Qualitative[1] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[3] |

| Methanol | Not Specified | Slightly Soluble | Qualitative[3] |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should be saturated with a visible excess of the solid solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution withdrawn

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. While comprehensive quantitative data remains to be fully elucidated in accessible literature, the provided experimental protocol offers a robust methodology for researchers to generate reliable and specific solubility data tailored to their needs. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

Ethyl 4-ethoxybenzoate: A Technical Overview of Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-ethoxybenzoate, a benzoate (B1203000) ester, has been identified as a compound with antimicrobial and anti-biofilm properties. This technical guide synthesizes the available scientific information regarding its antimicrobial activity, potential mechanisms of action, and relevant experimental methodologies. While direct, comprehensive quantitative data on its antimicrobial efficacy remains limited in publicly accessible literature, this document provides a framework for understanding its potential and outlines standardized protocols for its evaluation.

Introduction

This compound (CAS 23676-09-7) is an organic compound with the chemical formula C₁₁H₁₄O₃. It is recognized for its role as an antimicrobial agent, with preliminary findings suggesting it may inhibit bacterial growth by interfering with DNA synthesis. Furthermore, initial studies have indicated its potential as an anti-biofilm agent, particularly against Staphylococcus aureus.[1] This guide aims to consolidate the current knowledge on the antimicrobial activities of this compound and to provide standardized experimental protocols for its further investigation.

Antimicrobial and Anti-biofilm Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound against a broad spectrum of microorganisms are not extensively detailed in available literature, existing research provides a foundation for its antimicrobial potential.

Antibacterial Activity

General statements in scientific literature describe this compound as an antimicrobial agent that inhibits bacterial growth. The proposed mechanism involves interference with DNA synthesis, suggesting a mode of action that could be effective against a range of bacteria.

Anti-biofilm Activity

Research has highlighted the anti-pathogenic and anti-biofilm activity of this compound.[1] A study focusing on Staphylococcus aureus was initiated based on the finding that this compound possesses these properties.[1] However, the detailed investigation within that study was carried out on a related compound, 4-ethoxybenzoic acid, which was found to inhibit biofilm formation by altering cell membrane hydrophobicity.[1] This suggests a promising area of investigation for this compound itself.

Data Summary Table (Hypothetical)

Due to the lack of specific quantitative data in the reviewed literature, the following table is a template that researchers can use to populate with their own experimental data.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | Data not available |

| Escherichia coli | ATCC 25922 | Data not available | Data not available | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | Data not available |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |

Mechanism of Action

The primary proposed mechanism of antimicrobial action for this compound is the inhibition of bacterial growth through interference with DNA synthesis. It has been suggested that the compound may bind to DNA, thereby inhibiting DNA replication.

Putative Signaling Pathway Disruption

Detailed studies on the specific signaling pathways affected by this compound are not currently available. However, based on its proposed mechanism of DNA synthesis inhibition, a logical workflow for investigating its cellular impact can be conceptualized.

References

Genotoxic Potential of Ethyl 4-ethoxybenzoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible, definitive quantitative data from standardized genotoxicity assays for Ethyl 4-ethoxybenzoate is limited. This document summarizes the currently available information and highlights the existing data gaps.

Executive Summary

This compound is a benzoate (B1203000) ester with known antimicrobial properties. While some sources suggest a potential for genotoxicity, a thorough review of publicly available literature and regulatory databases reveals a significant lack of comprehensive and conclusive data from standard genotoxicity assays. This whitepaper aims to provide a detailed overview of the current state of knowledge regarding the genotoxic potential of this compound, present the available information in a structured format, and identify critical data gaps for future research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 4-ethoxy-, ethyl ester; 4-Ethoxybenzoic acid ethyl ester |

| CAS Number | 23676-09-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

Review of Genotoxicity Data

A comprehensive search of scientific literature and regulatory databases for genotoxicity data on this compound yielded limited and, in some cases, ambiguous results. The standard battery of genotoxicity tests includes the bacterial reverse mutation assay (Ames test), in vitro and in vivo micronucleus assays, and the in vitro chromosomal aberration assay.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

One document from the Maryland Department of the Environment contains a reference to an Ames test result that may be associated with this compound. However, the information is presented ambiguously and is located under a section detailing the toxicity of Diphenylmethane-4,4'-diisocyanate (MDI), making its direct applicability to this compound uncertain.

Data Summary:

| Test System | Metabolic Activation | Result |

| Salmonella typhimurium | With and without | Ambiguous |

Source: Maryland Department of the Environment. Caution is advised in the interpretation of this data due to the ambiguous presentation in the source document.

In Vivo Micronucleus Assay (OECD 474)

The same Maryland Department of the Environment report also includes a result for an in vivo micronucleus assay. Similar to the Ames test data, this information is presented in a context that makes its association with this compound unclear.

Data Summary:

| Test System | Route of Administration | Result |

| Rat (male) | Inhalation | Negative. No clastogenic effect reported. |

Source: Maryland Department of the Environment. Caution is advised in the interpretation of this data due to the ambiguous presentation in the source document.

In Vitro Chromosomal Aberration Assay (OECD 473)

No data from an in vitro chromosomal aberration assay specifically for this compound was found in the public domain.

Other Relevant Information

-

A material safety data sheet for this compound explicitly states "No data available" for germ cell mutagenicity.

-

The European Chemicals Agency (ECHA) substance information portal indicates a prediction of likely meeting the criteria for mutagenicity, however, this is a computational prediction and not based on experimental results.

-

A product information sheet from a chemical supplier states that this compound "has a genotoxic potential and can induce mutations in cells," but does not provide references to any supporting studies.

Experimental Protocols

Due to the lack of detailed study reports, the specific experimental protocols for the aforementioned ambiguous results could not be obtained. For a comprehensive understanding, a generic workflow for standard genotoxicity assays is provided below.

General Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for conducting in vitro genotoxicity assays, such as the Ames test or in vitro chromosomal aberration assay.

Signaling Pathways and Mechanisms of Action

There is currently no available information detailing the specific signaling pathways or mechanisms by which this compound may exert genotoxic effects. Research in this area is a critical data gap. A hypothetical logical relationship for investigating potential genotoxicity is presented below.

Conclusion and Future Directions

The assessment of the genotoxic potential of this compound is currently hampered by a significant lack of clear, publicly available data from standardized assays. The ambiguous nature of the limited existing information necessitates a cautious approach to any safety evaluation.

For a comprehensive understanding of the genotoxic risk profile of this compound, the following studies are recommended:

-

A standard bacterial reverse mutation assay (Ames test, OECD 471) with a clear and comprehensive report.

-

An in vitro mammalian cell gene mutation test (e.g., Mouse Lymphoma Assay, OECD 490, or HPRT assay, OECD 476).

-

An in vitro micronucleus test (OECD 487) or chromosomal aberration test (OECD 473) in mammalian cells.

-

If any of the in vitro assays yield positive or equivocal results, an in vivo follow-up study, such as the mammalian erythrocyte micronucleus test (OECD 474), would be warranted.

The generation of robust data from these standardized assays is crucial for an accurate assessment of the genotoxic potential of this compound and to inform the safety assessment for its various applications.

The Natural Occurrence of Ethyl 4-ethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethoxybenzoate, an aromatic ester with the chemical formula C₁₁H₁₄O₃, is a compound of interest due to its presence in various natural sources and its potential applications. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, outlines a plausible biosynthetic pathway, and details generalized experimental protocols for its extraction and analysis. While the presence of this compound in several species is confirmed, quantitative data remains scarce in publicly available scientific literature.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a diverse range of organisms, from bacteria to plants. The following table summarizes the natural sources where this compound has been reported.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reference(s) |

| Bacteria | Actinobacteria | Actinomycetia | Actinomycetales | Streptomycetaceae | Streptomyces | spp. | Streptomyces | [1] |

| Plantae | Tracheophyta | Magnoliopsida | Sapindales | Anacardiaceae | Mangifera | indica | Mango | [1] |

| Plantae | Tracheophyta | Magnoliopsida | Solanales | Solanaceae | Solanum | lycopersicum | Tomato | [1] |

| Plantae | Tracheophyta | Magnoliopsida | Lamiales | Stilbaceae | Cordylandra | burchellii | - | [2] |

| Plantae | Tracheophyta | Magnoliopsida | Rosales | Rhamnaceae | Rhamnus | prinoides | Gesho | [3] |

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on known metabolic pathways of related aromatic compounds in plants, a plausible route can be proposed. The biosynthesis likely originates from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine.

The proposed pathway involves the following key steps:

-

Formation of Benzoic Acid: L-phenylalanine is converted to benzoic acid through a series of enzymatic reactions involving either a β-oxidative or a non-β-oxidative pathway.[4][5]

-

Hydroxylation: Benzoic acid is hydroxylated at the para position to form 4-hydroxybenzoic acid (p-hydroxybenzoic acid). This reaction is typically catalyzed by a cytochrome P450 monooxygenase.

-

Ethylation of the Hydroxyl Group: The hydroxyl group of 4-hydroxybenzoic acid is ethylated to form 4-ethoxybenzoic acid. This step is likely catalyzed by an O-ethyltransferase enzyme, which would utilize a donor molecule such as S-adenosyl-L-ethionine (a likely, but less common analogue of S-adenosyl-L-methionine) or another ethyl donor.

-

Esterification: Finally, the carboxyl group of 4-ethoxybenzoic acid is esterified with ethanol (B145695) to produce this compound. This reaction can be catalyzed by an alcohol acyltransferase (AAT).

Experimental Protocols: A General Workflow

The following section outlines a general experimental workflow for the extraction, identification, and quantification of this compound from natural sources. It is important to note that specific parameters will need to be optimized for each type of biological matrix.

Sample Preparation

The initial step involves the careful preparation of the biological material to preserve the volatile and semi-volatile compounds.

-

Plant Material (Leaves, Fruits, etc.): Fresh material should be immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to prevent enzymatic degradation and loss of volatiles. The material should be homogenized or finely ground prior to extraction.

-

Microbial Cultures (e.g., Streptomyces): The culture broth should be separated from the mycelium by centrifugation or filtration. Both the supernatant and the mycelial extract can be analyzed.

Extraction of Volatile and Semi-Volatile Compounds

Several methods can be employed for the extraction of this compound. The choice of method will depend on the nature of the sample and the desired analytical outcome.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.

-

Apparatus: GC-MS system equipped with an SPME autosampler.

-

Procedure:

-

A known amount of the homogenized sample is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analogue of the analyte or a compound with similar chemical properties) is added for quantification.

-

The vial is sealed and incubated at a specific temperature for a set time to allow the volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb the analytes.

-

The fiber is then desorbed in the hot injection port of the GC-MS.

-

-

-

Solvent Extraction: This method is suitable for extracting a broader range of compounds, including less volatile ones.

-

Apparatus: Standard laboratory glassware, rotary evaporator.

-

Procedure:

-

The homogenized sample is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or hexane) multiple times.

-

The solvent extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure using a rotary evaporator.

-

The resulting extract can be further purified using techniques like column chromatography if necessary.

-

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Chromatographic Separation: The extracted compounds are separated on a capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program is optimized to achieve good separation of the target analyte from other matrix components.

-

Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization), and the resulting mass fragments are detected.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 194 and characteristic fragment ions.

-

Quantification: For quantitative analysis, a calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Conclusion

This compound is a naturally occurring ester found in a variety of plant and microbial species. While its presence has been qualitatively confirmed, a significant research gap exists regarding its quantitative abundance in these natural sources. The proposed biosynthetic pathway, originating from the shikimate pathway, provides a logical framework for understanding its formation in plants. The generalized experimental workflow detailed in this guide offers a starting point for researchers aiming to isolate, identify, and quantify this compound. Further research is crucial to establish a comprehensive understanding of the natural distribution, biosynthesis, and biological role of this compound, which will be vital for harnessing its potential in drug development and other scientific applications.

References

Methodological & Application

Synthesis of Ethyl 4-ethoxybenzoate: A Detailed Guide for Researchers

[Shanghai, China] – This application note provides detailed protocols for the synthesis of Ethyl 4-ethoxybenzoate, a key intermediate in the pharmaceutical and cosmetic industries, starting from p-hydroxybenzoic acid. Two effective synthetic routes are presented: a one-pot synthesis using diethyl sulfate (B86663) and a two-step approach involving Fischer esterification followed by Williamson ether synthesis. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions and comparative data.

This compound is valued for its role as a building block in the synthesis of more complex molecules and for its preservative properties. The selection of a synthetic route may depend on factors such as reagent availability, safety considerations, and desired yield and purity.

One-Pot Synthesis of this compound

This method facilitates the simultaneous etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group of p-hydroxybenzoic acid in a single reaction vessel. Diethyl sulfate serves as the ethylating agent for both transformations, offering a high-yield, streamlined process.[1]

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, a pH electrode, and a dropping funnel.

-

Charging Reactants: Add 15 g (0.108 mol) of p-hydroxybenzoic acid and 75 mL of xylene to the flask.

-

Heating: Begin stirring and heat the mixture to 90°C.

-

Addition of Diethyl Sulfate: Add 54.4 g (0.353 mol) of diethyl sulfate to the reaction mixture.

-

Base Addition: Slowly add a 35% aqueous sodium hydroxide (B78521) solution (prepared by dissolving 13.6 g of NaOH in 25 mL of water) dropwise over 90 minutes, maintaining the pH of the reaction mixture between 8 and 10.

-

Reaction Completion: After the addition of NaOH is complete, continue stirring for an additional 15 minutes.

-

Work-up: Cool the reaction mixture to room temperature and add 75 mL of water. Separate the organic layer.

-

Purification: Wash the organic phase sequentially with 75 mL of a 2% NaOH aqueous solution and 75 mL of water.

-

Isolation: Remove the solvent (xylene) by rotary evaporation to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [1] |

| Reagents | Diethyl Sulfate, Sodium Hydroxide, Xylene | [1] |

| Reaction Temperature | 90°C | [1] |

| Reaction Time | ~105 minutes | [1] |

| Yield | 97.6% | [1] |

| Purity (HPLC) | 98.6% | [1] |

Two-Step Synthesis of this compound

This alternative route involves two distinct chemical transformations: the initial protection of the carboxylic acid group via Fischer esterification, followed by the etherification of the phenolic hydroxyl group through a Williamson ether synthesis. This approach offers greater control over the reaction and avoids the use of the highly toxic diethyl sulfate.

Step 1: Fischer Esterification of p-Hydroxybenzoic Acid to Ethyl p-Hydroxybenzoate

This acid-catalyzed esterification converts the carboxylic acid functionality of p-hydroxybenzoic acid into an ethyl ester.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3.45 g of p-hydroxybenzoic acid and 10.5 mL of absolute ethanol (B145695).

-

Catalyst Addition: Add 0.49 g of a solid acid catalyst (e.g., modified metal oxide type solid superacid WO₃/B₂O₃-ZrO₂).[2]

-

Reaction: Heat the mixture to reflux temperature and maintain for 3-4 hours.[2]

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

-

Isolation: Remove the excess ethanol from the filtrate by rotary evaporation to obtain ethyl p-hydroxybenzoate.

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [2] |

| Reagents | Ethanol, Solid Acid Catalyst | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | 3-4 hours | [2] |

| Yield | Up to 92.6% | [2] |

Step 2: Williamson Ether Synthesis of Ethyl p-Hydroxybenzoate

In this step, the phenolic hydroxyl group of ethyl p-hydroxybenzoate is converted to an ethoxy group using an ethyl halide in the presence of a base.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl p-hydroxybenzoate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution.

-

Alkylating Agent Addition: Add at least one equivalent of an ethylating agent, such as ethyl iodide or ethyl bromide.

-

Reaction: Heat the reaction mixture to a temperature between 50-100°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture, filter off the solid base, and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sulfate and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.

| Parameter | Value | Reference |

| Starting Material | Ethyl p-Hydroxybenzoate | |

| Reagents | Ethyl Halide (e.g., EtI, EtBr), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | [3] |

| Reaction Temperature | 50-100°C | [3] |

| Reaction Time | 1-8 hours | [3] |

| Expected Yield | 50-95% (General for Williamson Ether Synthesis) | [3] |

Product Characterization Data: this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless viscous liquid or oil |

| Melting Point | 9°C |

| Boiling Point | 145-150 °C (13 mmHg) |

| Density | 1.071 g/cm³ |

Visualizing the Synthetic Pathways

To further elucidate the described synthetic methodologies, the following diagrams illustrate the chemical transformations and experimental workflows.

Caption: One-pot synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-ethoxybenzoate via Williamson Etherification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-ethoxybenzoate, a key intermediate in the manufacturing of various pharmaceuticals and other fine chemicals. The primary synthetic route detailed is the Williamson etherification of a p-hydroxybenzoate derivative. This guide offers two distinct, robust protocols: one employing diethyl sulfate (B86663) and the other utilizing ethyl iodide as the ethylating agent. Comprehensive characterization data for the final product is also presented in a clear, tabular format to facilitate verification of the synthesized compound.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of liquid crystals, polymers, and, most notably, as a precursor for active pharmaceutical ingredients (APIs). The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, including the ethoxy moiety of the target compound. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethylating agent.[1][2] The selection of the appropriate base and ethylating agent is crucial for optimizing the reaction yield and purity. This document outlines two effective protocols for this synthesis, starting from readily available precursors.

Chemical Reaction

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the Williamson etherification of an ethyl 4-hydroxybenzoate (B8730719) salt.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis using Diethyl Sulfate

This protocol is adapted from a high-yield industrial synthesis method.[3]

Materials:

-

4-Hydroxybenzoic acid

-

Diethyl sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Xylene

-

Water (H₂O)

-

2% NaOH aqueous solution

Equipment:

-

Glass reaction flask with overhead stirrer and reflux condenser

-

Heating mantle

-

pH electrode

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a glass flask containing 75 mL of xylene, add 15 g (0.108 mol) of 4-hydroxybenzoic acid and 54.4 g (0.353 mol) of diethyl sulfate.

-

Heat the reaction mixture to 90°C with stirring.

-

Prepare a 35% aqueous NaOH solution by dissolving 13.6 g (0.326 mol) of NaOH flakes in 25 mL of water.

-

Slowly add the 35% NaOH solution dropwise to the reaction mixture over 90 minutes, maintaining the pH of the system between 8 and 10.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes.

-

Cool the reaction mixture to room temperature and add 75 mL of water.

-

Transfer the mixture to a separatory funnel and separate the upper organic phase.

-

Wash the organic phase sequentially with 75 mL of 2% aqueous NaOH solution and 75 mL of water.

-

Remove the solvent from the organic phase by evaporation under reduced pressure to yield this compound.

Expected Yield: Approximately 20.5 g (97.6%) with a purity of 98.6% as determined by HPLC.[3]

Protocol 2: Synthesis using Ethyl Iodide

This protocol is a standard laboratory procedure adapted for the synthesis of this compound.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Ethyl iodide (CH₃CH₂I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-